![molecular formula C11H18ClNO B2789824 N-(bicyclo[2.2.1]hept-2-ylethyl)-2-chloroacetamide CAS No. 312713-11-4](/img/structure/B2789824.png)

N-(bicyclo[2.2.1]hept-2-ylethyl)-2-chloroacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

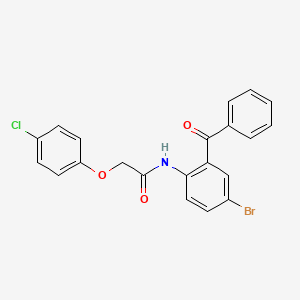

“N-(bicyclo[2.2.1]hept-2-ylethyl)-2-chloroacetamide” is a chemical compound. The bicyclo[2.2.1]heptane part of the molecule is a saturated hydrocarbon . The carbon skeleton is derived from a cyclohexane ring with a methylene bridge in the 1,4- position, and is a bridged bicyclic compound .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, reactions of N-(bicyclo[2.2.1]hept-5-en-endo-2-ylmethyl)arenesulfonamides with epichlorohydrin in the presence of tetramethylammonium iodide have been shown to afford a group of framework N-[(oxiran-2-yl)methyl]sulfonamides .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the aminolysis of N-(oxiran-2-yl)methyl]arenesulfonamides with benzylamine and benzylpiperazine led to the chemo- and regioselective opening of the epoxy ring .Wissenschaftliche Forschungsanwendungen

- Bicyclo[2.2.1]heptane derivatives, including the compound , have been employed as chiral organocatalysts in asymmetric reactions. Their rigid, three-dimensional structures enable efficient catalysis, particularly in cycloadditions and ring-forming reactions .

- Researchers have utilized these compounds to synthesize enantioenriched bicyclo[2.2.1]heptane-1-carboxylates, which find applications in drug development and natural product synthesis .

- Investigations have focused on the biotransformation of endo-bicyclo[2.2.1]heptan-2-ols and related compounds. Enzymatic processes have been explored to convert these alcohols into corresponding lactones, providing insights into their metabolic pathways .

- The compound’s structure suggests potential as a starting point for drug development. Further studies are needed to explore its pharmacological properties and therapeutic applications .

- In toxicity studies, neuronal cell lines (such as N2a) have been used to assess neurotoxicity, including the effects of bicyclo[2.2.1]heptane derivatives .

- Bicyclo[2.2.1]heptane-based compounds have been employed in formal [4 + 2] cycloaddition reactions. These reactions allow rapid access to bicyclo[2.2.1]heptane-1-carboxylates with high enantioselectivity, providing versatile building blocks for organic synthesis .

Organocatalysis and Asymmetric Synthesis

Biotransformation Studies

Drug Development and Neurotoxicity Assessment

Cyclopropanation Reactions

Eigenschaften

IUPAC Name |

N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-2-chloroacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18ClNO/c1-7(13-11(14)6-12)10-5-8-2-3-9(10)4-8/h7-10H,2-6H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LARFYGYUBWEGFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CC2CCC1C2)NC(=O)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-2-chloroacetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,4-dimethoxyphenethyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2789742.png)

![2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2789744.png)

![N-(Cyanomethyl)-3-[(3-cyanophenoxy)methyl]benzamide](/img/structure/B2789748.png)

![5-Hydroxy-3-aza-bicyclo[4.1.0]heptane-3-carboxylic acid tert-butyl ester](/img/structure/B2789749.png)

![2-[[4-[6-(4-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole](/img/structure/B2789750.png)

![Methyl 3-({[(1-cyanocycloheptyl)carbamoyl]methyl}amino)benzoate](/img/structure/B2789751.png)

![2-Chloro-N-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]propanamide](/img/structure/B2789755.png)

![[4-(Hydroxymethyl)cuban-1-yl]methanol](/img/structure/B2789756.png)

![N-(3-fluorophenyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2789763.png)

![Methyl-[2-(tetrahydro-pyran-2-YL)-ethyl]-amine hydrochloride](/img/structure/B2789764.png)